molecular formula C10H14O3S B1200216 Tolmesoxide CAS No. 38452-29-8

Tolmesoxide

Cat. No.: B1200216
CAS No.: 38452-29-8
M. Wt: 214.28 g/mol
InChI Key: OZNTVIXYGTUPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tolmesoxide is synthesized through a series of chemical reactions involving the methylation and sulfoxidation of aromatic compounds. The synthetic route typically involves:

    Methylation: Introduction of methyl groups to the aromatic ring.

    Sulfoxidation: Oxidation of the sulfur atom to form the sulfoxide group.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Tolmesoxide undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfoxide group to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Replacement of functional groups on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tolmesoxide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Tolmesoxide is unique among vasodilators due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound’s distinct mechanism of directly relaxing vascular smooth muscle sets it apart from these compounds, making it a valuable addition to the arsenal of antihypertensive agents .

Properties

CAS No.

38452-29-8

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

1,2-dimethoxy-4-methyl-5-methylsulfinylbenzene

InChI

InChI=1S/C10H14O3S/c1-7-5-8(12-2)9(13-3)6-10(7)14(4)11/h5-6H,1-4H3

InChI Key

OZNTVIXYGTUPJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)C)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)C)OC)OC

38452-29-8

Synonyms

4,5-dimethoxy-o-tolyl methylsulfoxide
RX 71107
tolmesoxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.